molecular formula C9H17NO5 B3180644 2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic Acid CAS No. 2250244-27-8

2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic Acid

Cat. No.: B3180644
CAS No.: 2250244-27-8
M. Wt: 219.23 g/mol
InChI Key: OWWAJFUNIXPXLF-UHFFFAOYSA-N
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Description

2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic acid (CAS: 2250244-27-8) is a synthetic amino acid derivative structurally based on serine. Its formal IUPAC name is O-(2-(tert-butoxy)-2-oxoethyl)serine, with molecular formula C₉H₁₇NO₅ and a molecular weight of 219.2 g/mol . It is supplied as a solid (purity ≥95%) and exhibits moderate aqueous solubility (~5 mg/mL in PBS, pH 7.2) . The compound features a tert-butoxy carbonyl (Boc)-protected ethoxy side chain, which enhances steric protection and stability during synthetic applications. It is classified as a research-grade chemical, with primary use in biochemical and pharmaceutical studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-7(11)5-14-4-6(10)8(12)13/h6H,4-5,10H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWAJFUNIXPXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic acid plays a significant role in biochemical reactions, particularly those involving amino acid derivatives. This compound interacts with several enzymes and proteins, including serine proteases and kinases. These interactions often involve the formation of hydrogen bonds and ionic interactions, which facilitate the compound’s integration into biochemical pathways. For instance, its interaction with serine proteases can influence the catalytic activity of these enzymes, thereby affecting protein degradation and synthesis processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, particularly those involving serine/threonine kinases. By influencing these pathways, it can alter gene expression and cellular metabolism. For example, in certain cell types, the compound has been observed to enhance the expression of genes involved in metabolic regulation, thereby impacting cellular energy balance and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For instance, it may inhibit serine proteases by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods or under specific environmental conditions such as high temperatures or exposure to light. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic effects, including cellular stress and apoptosis. These threshold effects highlight the importance of precise dosage control in experimental settings to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to amino acid metabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing metabolic flux and the levels of various metabolites. These interactions can alter the balance of metabolic pathways, potentially leading to changes in cellular energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The distribution of the compound can affect its activity, with higher concentrations in certain tissues potentially leading to more pronounced biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its function. The compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. These localizations can influence the compound’s activity, enabling it to interact with specific biomolecules and exert its effects within particular cellular contexts.

Biological Activity

2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic acid, a derivative of the amino acid serine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily noted for its role in the development of novel therapeutic agents, particularly in the context of drug design and optimization strategies. This article will explore the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.

  • Molecular Formula : C₉H₁₇N₁O₅
  • Molecular Weight : 219.24 g/mol
  • CAS Number : [Not provided in the search results]
  • Structural Characteristics : The compound contains a tert-butoxy group and an oxoethoxy moiety, which are critical for its biological interactions and solubility properties.

The biological activity of this compound can be attributed to its influence on various biochemical pathways:

  • Glutamate Receptor Modulation : Similar compounds have shown a high affinity for glutamate receptors, which are crucial for synaptic transmission in the central nervous system. Studies on derivatives indicate that modifications can enhance selectivity and potency towards specific receptor subtypes, such as NMDA and AMPA receptors .
  • Cell Permeability Enhancement : Research indicates that ester modifications can significantly improve cell membrane permeability. This is essential for compounds intended for intracellular targets, thereby increasing their therapeutic potential .

Case Studies

  • Synthesis and Evaluation : A study focused on synthesizing analogs of this compound demonstrated that structural variations could lead to improved binding affinities to glutamate receptors. The most potent derivatives exhibited significant agonistic activity on hippocampal neurons, suggesting potential applications in neuropharmacology .
  • PROTAC Development : The compound has been explored within the context of PROTAC (Proteolysis Targeting Chimeras) technology. By incorporating this amino acid derivative into PROTAC designs, researchers aim to enhance the degradation of target proteins involved in various diseases, including cancer .

Comparative Analysis

To better understand the biological implications of this compound, a comparative analysis with similar compounds is presented below:

Compound NameAffinity for Glutamate ReceptorsCell PermeabilityNotable Applications
This compoundHigh (dependent on structure)Improved with esterificationNeuropharmacology, PROTACs
TAN-950 AHigh affinity for NMDA receptorsModerateAntibiotic development
Other Serine DerivativesVariableVariableVarious therapeutic applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with four analogous derivatives, focusing on structural features, physicochemical properties, and applications.

Structural and Functional Group Analysis

Table 1: Key Structural Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target: 2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic acid (2250244-27-8) C₉H₁₇NO₅ 219.2 Boc-protected ethoxy, α-amino acid
(2S)-2-Amino-3-{[(tert-butoxy)carbonyl]amino}propanoic acid (74536-29-1) C₈H₁₆N₂O₄ 204.2 Boc-protected amine, α-amino acid
2-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid (1255666-24-0) C₁₃H₂₃N₃O₄ 285.3 Boc-protected piperidine, α-amino acid
2-(tert-Butoxycarbonylamino)-3-hydroxy-3-(4-methoxyphenyl)propanoic acid (N/A) C₁₅H₂₁NO₆ 311.3* Boc-protected amine, hydroxy, methoxyphenyl
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid (7176385) C₁₄H₁₉NO₄ 265.3 Boc-protected amine, phenyl, α-amino acid

*Calculated based on formula.

Key Observations :

  • The target compound’s Boc-ethoxy side chain distinguishes it from derivatives with Boc-protected amines (e.g., 74536-29-1) or aromatic groups (e.g., 7176385) .
  • The piperidin-4-yl substituent in 1255666-24-0 introduces a cyclic amine, altering steric and electronic properties compared to the linear ethoxy group in the target .
  • The methoxyphenyl group in compound C₁₅H₂₁NO₆ () adds aromaticity and hydrophobicity, reducing aqueous solubility relative to the target .

Physicochemical Properties

Table 2: Solubility and Stability
Compound Solubility (PBS, pH 7.2) Stability Storage Conditions
Target compound ~5 mg/mL ≥4 years at -20°C -20°C
7176385 (Boc-phenylalanine analog) N/A N/A N/A
C₁₅H₂₁NO₆ (methoxyphenyl) Likely <5 mg/mL* N/A N/A

*Inferred from hydrophobic methoxyphenyl group.

Key Findings :

  • The target’s ethoxy group balances hydrophilicity, enabling moderate solubility (~5 mg/mL), whereas bulkier substituents (e.g., methoxyphenyl) likely reduce solubility .

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for 2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic Acid to ensure stability?

  • Methodological Answer : Store the compound as a solid at -20°C , where it remains stable for ≥4 years. For experimental use, prepare aqueous solutions in PBS (pH 7.2) at a concentration of ~5 mg/mL. Avoid storing solutions for >24 hours due to hydrolysis risks. Always use fresh aliquots for assays requiring aqueous media. Verify batch-specific stability via certificates of analysis (CoA) provided by suppliers .

Q. How should researchers prepare aqueous solutions of this compound for in vitro studies?

  • Methodological Answer : Dissolve the solid directly in PBS (pH 7.2) with gentle vortexing or sonication (15–30 minutes at 25°C). If solubility is insufficient, pre-dissolve a small quantity in DMSO (≤1% final concentration) before diluting with PBS. Confirm compatibility with downstream assays (e.g., enzyme activity, cell viability) to avoid solvent interference .

Q. What analytical techniques are suitable for characterizing purity and structural integrity?

  • Methodological Answer : Use HPLC-UV (C18 column, 220 nm detection) to assess purity (≥95%). Confirm structural identity via 1H/13C NMR (D2O or DMSO-d6) and high-resolution mass spectrometry (HRMS) . Cross-validate with FT-IR for functional groups (e.g., tert-butoxy carbonyl stretch at ~1750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for introducing the tert-butoxy group into serine derivatives?

  • Methodological Answer : Use tert-butyl chloroformate in anhydrous DMF with a serine scaffold under basic conditions (e.g., triethylamine, 0–5°C). Monitor reaction progress via TLC (silica gel, ninhydrin stain). Purify via flash chromatography (ethyl acetate/hexane gradient) and validate tert-butoxy retention using LC-MS post-synthesis .

Q. What experimental strategies mitigate premature cleavage of the tert-butoxy protecting group during peptide synthesis?

  • Methodological Answer : Employ mild acidic deprotection (e.g., 1% trifluoroacetic acid in DCM, 30 minutes) to minimize side reactions. Avoid prolonged exposure to strong acids (e.g., HCl). Monitor deprotection efficiency using MALDI-TOF MS and optimize reaction kinetics via time-course studies .

Q. How should researchers address discrepancies in reported solubility data across studies?

  • Methodological Answer : Systematically test solubility in buffers of varying pH (4.0–9.0) and ionic strength (e.g., Tris-HCl vs. PBS). Use dynamic light scattering (DLS) to detect aggregation. If solubility is pH-dependent, adjust buffer composition or employ solubilizing agents (e.g., cyclodextrins) .

Data Contradiction and Validation

Q. How can conflicting reports on compound stability in aqueous media be resolved?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C for 48 hours) to simulate long-term storage. Compare degradation profiles via HPLC-UV and quantify tert-butoxy loss using LC-MS. Validate findings under experimental conditions (e.g., specific pH, temperature) to reconcile discrepancies .

Q. What steps ensure reproducibility in enzymatic assays using this serine derivative?

  • Methodological Answer : Pre-equilibrate compound solutions at assay temperature (e.g., 37°C) to avoid precipitation. Include vehicle controls (e.g., DMSO) and validate enzyme activity with positive controls (e.g., serine protease inhibitors). Use kinetic assays to monitor real-time effects and rule out solvent artifacts .

Methodological Best Practices

  • Safety : Handle with nitrile gloves and lab coats. Refer to Safety Data Sheets (SDS) for hazard mitigation (e.g., eye wash stations, fume hoods) .
  • Quality Control : Regularly calibrate analytical instruments (e.g., HPLC, NMR) using certified reference standards.
  • Documentation : Record batch-specific data (e.g., CoA, storage conditions) to ensure traceability in peer-reviewed studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic Acid
Reactant of Route 2
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2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic Acid

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